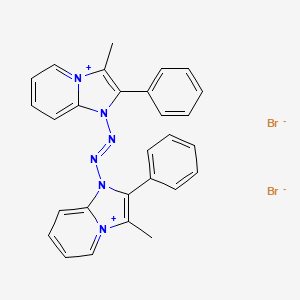

Fazadinium Bromide

Description

See also: Fazadinium (has active moiety).

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

49564-56-9 |

|---|---|

Molecular Formula |

C28H24Br2N6 |

Molecular Weight |

604.3 g/mol |

IUPAC Name |

(E)-bis(3-methyl-2-phenylimidazo[1,2-a]pyridin-4-ium-1-yl)diazene dibromide |

InChI |

InChI=1S/C28H24N6.2BrH/c1-21-27(23-13-5-3-6-14-23)33(25-17-9-11-19-31(21)25)29-30-34-26-18-10-12-20-32(26)22(2)28(34)24-15-7-4-8-16-24;;/h3-20H,1-2H3;2*1H/q+2;;/p-2/b30-29+;; |

InChI Key |

LBOZSXSPRGACHC-NFOZGECASA-L |

Isomeric SMILES |

CC1=C(N(C2=CC=CC=[N+]12)/N=N/N3C4=CC=CC=[N+]4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6.[Br-].[Br-] |

Canonical SMILES |

CC1=C(N(C2=CC=CC=[N+]12)N=NN3C4=CC=CC=[N+]4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6.[Br-].[Br-] |

Appearance |

Solid powder |

Other CAS No. |

49564-56-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

36653-54-0 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,1'-azobis(3-methyl-2-phenylimidazo(1,2-a)pyridinium) AH 8165 AH-8165 Dazopironium diazopyronium bromide fazadinium fazadinium bromide fazadinium dibromide |

Origin of Product |

United States |

Foundational & Exploratory

Fazadinium Bromide: A Technical Guide to its Mechanism of Action at Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fazadinium bromide is a non-depolarizing neuromuscular blocking agent that functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs). This technical guide provides an in-depth analysis of its mechanism of action, focusing on its interaction with nAChRs at the neuromuscular junction. While specific data on its affinity for various neuronal nAChR subtypes is limited in the available literature, this document consolidates the known quantitative pharmacological data, details relevant experimental methodologies, and visualizes the key pathways and experimental workflows. The information presented is intended to support further research and drug development efforts related to nAChR antagonists.

Introduction

This compound (formerly known as AH 8165) is a bis-quaternary ammonium compound clinically utilized as a muscle relaxant during surgical procedures.[1][2] Its primary pharmacological effect, neuromuscular blockade, is achieved through the competitive inhibition of nicotinic acetylcholine receptors at the motor endplate.[3] Unlike depolarizing agents, this compound does not activate the nAChR. Instead, it reversibly binds to the receptor's acetylcholine binding sites, preventing the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating muscle contraction. The termination of its neuromuscular blocking effect is thought to be primarily dependent on the rate of its dissociation from the nAChRs, rather than its metabolic clearance.[4]

Mechanism of Action at the Neuromuscular Junction

The neuromuscular junction (NMJ) is a specialized synapse where motor neurons communicate with skeletal muscle fibers. The postsynaptic membrane of the muscle fiber is densely populated with muscle-type nAChRs, which are pentameric ligand-gated ion channels.

Competitive Antagonism

This compound acts as a classic competitive antagonist at the muscle-type nAChR. This mechanism involves the direct competition with acetylcholine for the two binding sites located at the interfaces of the α1-δ and α1-ε subunits of the adult receptor. By occupying these sites, this compound prevents the conformational change in the receptor that would normally lead to the opening of the ion channel and subsequent depolarization of the muscle cell membrane.

The competitive nature of this compound's action has been demonstrated in studies showing a parallel rightward shift of the agonist dose-response curve in its presence, without a reduction in the maximal response.

Signaling Pathway of Neuromuscular Transmission and its Inhibition

The following diagram illustrates the signaling pathway at the neuromuscular junction and the point of intervention by this compound.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's interaction with nAChRs.

Table 1: Dissociation and Equilibrium Constants of this compound

| Parameter | Value | Species | Preparation | Reference |

| Dissociation Constant (Kd) | 0.337 ± 0.008 µM | Guinea Pig | Isolated lumbrical muscles | [5] |

| Apparent Equilibrium Constant (KB) | 0.404 ± 0.045 µmol/l | Human | In vivo |

Table 2: Receptor Occupancy and Neuromuscular Blockade

| Parameter | Value | Species | Measurement | Reference |

| Receptor Occupancy for 50% Paralysis | 0.89 ± 0.004 | Human | In vivo | |

| Receptor Blockade for Twitch Abolition | 90-95% | Guinea Pig | Isolated nerve-lumbrical muscle | |

| Receptor Blockade for Normal Twitch | < 75-80% | Guinea Pig | Isolated nerve-lumbrical muscle |

Table 3: Comparative Recovery Times of Neuromuscular Blockade

| Compound | 25-75% Recovery Time (min) |

| Fazadinium | 9.90 ± 0.87 |

| Gallamine | 10.07 ± 1.12 |

| Alcuronium | 10.12 ± 0.77 |

| Pancuronium | 12.30 ± 1.02 |

| Tubocurarine | 14.20 ± 1.42 |

| Data from a comparative study in humans, suggesting a faster dissociation rate for Fazadinium. |

Experimental Protocols

Detailed experimental protocols for the specific studies cited on this compound are not fully available in the public domain. However, based on the methodologies described, the following outlines the general procedures used to obtain the quantitative data.

Schild Analysis for Determining Dissociation Constant (Kd)

This method is used to characterize the affinity of a competitive antagonist.

Radioligand Binding Assay for nAChR Subtype Selectivity (General Protocol)

While specific data for this compound is unavailable, this general protocol is used to determine the binding affinity (Ki) of a compound for different nAChR subtypes.

References

- 1. Potency of Agonists and Competitive Antagonists on Adult- and Fetal-Type Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key [aneskey.com]

- 3. Synergy between Pairs of Competitive Antagonists at Adult Human Muscle Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Factors limiting the rate of termination of the neuromuscular blocking action of fazadinium dibromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Qualitative assessment of IC50 values of inhibitors of the neuronal nicotinic acetylcholine receptor using a single chromatographic experiment and multivariate cluster analysis [pubmed.ncbi.nlm.nih.gov]

The In Vivo Pharmacokinetics and Metabolism of Fazadinium Bromide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fazadinium bromide is a non-depolarizing neuromuscular blocking agent. Understanding its pharmacokinetics and metabolism is crucial for its safe and effective use, particularly in diverse patient populations. This technical guide provides a comprehensive overview of the in vivo behavior of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing disposition pathways.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound has been characterized in both animal models and humans. The disposition of the drug is generally described by a multi-compartment model, reflecting its distribution from the central compartment to peripheral tissues.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound derived from in vivo studies.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Patient Population | Reference |

| Elimination Half-life (t½β) | 85 ± 10 min | Patients with normal renal function | [1] |

| 140 ± 15 min | Patients with end-stage renal failure | [1] | |

| Plasma Clearance | Decreased by 30% | Patients with end-stage renal failure compared to normal | [1] |

| Plasma Concentration for 25% Twitch Height Recovery | 1.90 ± 0.17 µg/mL | Anesthetized patients | [2] |

| Plasma Concentration for 50% Twitch Height Recovery | 1.44 ± 0.18 µg/mL | Anesthetized patients | [2] |

| Plasma Concentration for 75% Twitch Height Recovery | 1.08 ± 0.12 µg/mL | Anesthetized patients |

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

| Parameter | Value | Species | Reference |

| Plasma Clearance Half-life | ~ 1 min | Cat | |

| Disposition Macroconstants (Three-compartment model) | Rabbit | ||

| α | 12.66 h⁻¹ | ||

| β | 2.150 h⁻¹ | ||

| γ | 0.150 h⁻¹ |

Metabolism and Excretion

The elimination of this compound from the body is a key aspect of its pharmacokinetic profile. Evidence suggests that the drug is cleared through both renal and hepatic pathways, with metabolism playing a minor role.

Metabolism

Studies have indicated that this compound undergoes limited metabolism in vivo. In surgical patients, the plasma concentration of its metabolites was found to be less than 7% of the unchanged parent drug concentration. This low level of metabolite formation suggests that biotransformation is not a major route of elimination for this compound. The specific enzymatic pathways and the chemical structures of the metabolites have not been extensively characterized in the available literature.

Excretion

The primary routes of elimination for this compound are excretion via the kidneys and the liver.

-

Renal Excretion: The drug is excreted in the urine. In patients with renal failure, the elimination half-life is significantly prolonged, and plasma clearance is reduced, indicating the importance of the renal pathway.

-

Hepatic Excretion: A supplementary biliary pathway for elimination has been suggested as a possible explanation for the relatively rapid elimination of fazadinium, even in patients with renal impairment. This indicates that the liver plays a role in clearing the drug from the bloodstream and excreting it into the bile.

The quantitative contribution of each excretion pathway to the total elimination of unchanged this compound has not been definitively established in the reviewed literature.

Protein Binding

Information regarding the extent of this compound binding to plasma proteins is not available in the public domain based on the conducted literature search. This is a significant gap in the understanding of its pharmacology, as protein binding can influence the drug's distribution and availability to its site of action and for elimination.

Experimental Protocols

The following sections detail the methodologies employed in key in vivo studies of this compound.

Pharmacokinetic Study in Humans

Objective: To determine the pharmacokinetics of this compound in patients with and without renal failure.

Methodology:

-

Subject Groups: The study included surgical patients with end-stage renal failure and a control group of patients with normal kidney function.

-

Drug Administration: this compound was administered intravenously.

-

Sample Collection: Blood samples were collected at various time points following drug administration.

-

Sample Analysis: Serum concentrations of fazadinium and its metabolites were measured using a spectrofluorimetric assay.

-

Pharmacokinetic Analysis: The data was analyzed using a two-compartment open model to determine pharmacokinetic parameters such as elimination half-life and plasma clearance.

In Vivo Bioassay for Neuromuscular Blocking Activity

Objective: To measure the concentration of neuromuscular blocking agents in plasma samples.

Methodology:

-

Preparation: An isolated, superfused phrenic nerve-diaphragm preparation from a rat is used.

-

Procedure: Plasma samples containing the neuromuscular blocking agent are introduced into the superfusion fluid.

-

Measurement: The resulting neuromuscular block (reduction in twitch height of the diaphragm muscle upon phrenic nerve stimulation) is measured.

-

Quantification: The concentration of the drug in the plasma sample is determined by comparing the observed effect to a standard concentration-response curve.

Visualizations

Experimental Workflow for Human Pharmacokinetic Study

Caption: Workflow of a clinical pharmacokinetic study of this compound.

Elimination Pathways of this compound

Caption: Conceptual diagram of this compound elimination pathways.

References

In-Depth Technical Guide: Fazadinium Bromide Binding Affinity for Nicotinic Receptor Subtypes

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This technical guide provides an in-depth analysis of the binding affinity of Fazadinium Bromide for nicotinic acetylcholine receptor (nAChR) subtypes. This compound is recognized as a non-depolarizing neuromuscular blocking agent, indicating its primary action as a competitive antagonist at the nAChR of the neuromuscular junction. This document collates available quantitative data, outlines relevant experimental methodologies, and illustrates the underlying molecular interactions and experimental workflows.

Introduction to this compound and Nicotinic Receptors

This compound (AH 8165) is a bis-pyridinium compound that functions as a competitive antagonist at nicotinic acetylcholine receptors.[1] These receptors are ligand-gated ion channels crucial for synaptic transmission throughout the central and peripheral nervous systems.[1] nAChRs are pentameric structures composed of various combinations of subunits (e.g., α1-α10, β1-β4, γ, δ, ε), giving rise to a wide diversity of receptor subtypes.[1]

The two principal classifications are muscle-type nAChRs, located at the neuromuscular junction with a subunit composition of (α1)₂β1δε (adult) or (α1)₂β1δγ (fetal), and neuronal-type nAChRs, which are found throughout the central and peripheral nervous systems (e.g., α4β2, α7 subtypes).[1] The subunit composition dictates the pharmacological and physiological properties of the receptor. Fazadinium's clinical effects as a muscle relaxant stem from its interaction with the muscle-type nAChR. However, the selectivity profile across various neuronal subtypes is less characterized, a critical aspect for understanding its potential side effects and for the development of more selective therapeutic agents.

Quantitative Binding Affinity Data

The binding affinity of a ligand for a receptor is typically quantified by the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). For this compound, specific binding data across a wide range of nAChR subtypes is not extensively reported in publicly accessible literature. However, data for its primary target, the muscle-type receptor at the neuromuscular junction, is available.

Table 1: Binding Affinity of this compound for Nicotinic Receptors

| Receptor Subtype | Ligand | Parameter | Value (nM) | Species/System | Reference |

| Muscle-Type (Neuromuscular Junction) | Fazadinium | KB (Apparent Equilibrium Constant) | 404 | Human | [2] |

| Neuronal Subtypes (e.g., α4β2, α7, α3β4) | Fazadinium | - | Data Not Available | - | - |

Note: The KB value represents the apparent equilibrium constant for the Fazadinium-receptor interaction, determined from pharmacodynamic modeling in humans. While not a direct Ki from a binding assay, it provides a quantitative measure of the drug's potency at its target site.

While data on Fazadinium is limited, studies on other nondepolarizing neuromuscular blocking agents (NMBAs) have shown that they can inhibit various human neuronal nAChR subtypes (including α3β2, α3β4, α4β2, and α7) in the low micromolar range. This suggests that a lack of absolute selectivity is a potential feature of this class of compounds.

Mechanism of Action: Competitive Antagonism

Fazadinium acts as a competitive antagonist at the nicotinic acetylcholine receptor. This means it binds to the same site as the endogenous agonist, acetylcholine (ACh), on the receptor's extracellular domain. By occupying the binding site, Fazadinium prevents ACh from binding and activating the receptor, thereby inhibiting the opening of the ion channel and preventing depolarization of the postsynaptic membrane.

Caption: Competitive antagonism of Fazadinium at the nAChR binding site.

Experimental Protocols

Determining the binding affinity of an unlabeled compound like this compound typically involves a competitive radioligand binding assay. Below is a detailed, generalized protocol for such an experiment.

Objective: To determine the inhibition constant (Ki) of this compound for a specific nAChR subtype.

Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293, CHO) expressing the desired human nAChR subtype (e.g., α4β2, α7) or tissue homogenates known to be rich in a specific subtype (e.g., Torpedo electric organ for muscle-type).

-

Radioligand: A high-affinity radiolabeled nAChR ligand, such as [³H]-Epibatidine or [¹²⁵I]-α-Bungarotoxin, specific to the receptor subtype being studied.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known non-radioactive nAChR agonist or antagonist (e.g., Nicotine, Mecamylamine).

-

Assay Buffer: e.g., Phosphate-buffered saline (PBS) or Tris-HCl buffer.

-

Instrumentation: Scintillation counter or gamma counter, filtration apparatus with glass fiber filters.

Methodology:

-

Membrane Preparation:

-

Culture and harvest cells expressing the target nAChR subtype.

-

Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

-

Resuspend the final pellet in assay buffer and determine the total protein concentration (e.g., using a Bradford assay).

-

-

Competitive Binding Assay:

-

Set up a series of assay tubes. For each concentration of this compound, prepare tubes for total binding, non-specific binding, and experimental binding.

-

To each tube, add a fixed amount of the prepared cell membranes.

-

Add a fixed concentration of the radioligand (typically at or below its Kd value).

-

Add varying concentrations of the unlabeled test compound (this compound) to the experimental tubes.

-

To the "non-specific binding" tubes, add a saturating concentration of the non-specific control ligand.

-

The "total binding" tubes receive only the membranes and the radioligand.

-

Incubate all tubes at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.

-

-

Separation and Quantification:

-

Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The membranes and bound ligand are retained on the filter.

-

Wash the filters quickly with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters into scintillation vials with scintillation fluid (for ³H) or tubes for a gamma counter (for ¹²⁵I).

-

Quantify the radioactivity on each filter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of Fazadinium by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Fazadinium concentration. This will generate a sigmoidal inhibition curve.

-

Determine the IC50 value (the concentration of Fazadinium that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a potent competitive antagonist at the muscle-type nicotinic acetylcholine receptor, consistent with its clinical use as a neuromuscular blocker. The available quantitative data confirms a high affinity for receptors at the neuromuscular junction. However, a comprehensive binding profile detailing its affinity for the diverse array of neuronal nAChR subtypes is not well-documented in the public domain. Further research employing techniques such as competitive radioligand binding assays and electrophysiological studies would be necessary to fully elucidate the selectivity of Fazadinium and to better predict any potential central or autonomic nervous system side effects. This knowledge is essential for the rational design of future neuromuscular blocking agents with improved safety and selectivity profiles.

References

In Vivo Central vs. Peripheral Nervous System Effects of Fazadinium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fazadinium bromide is a non-depolarizing neuromuscular blocking agent characterized by a rapid onset and intermediate duration of action.[1] Chemically, it is a bis-quaternary ammonium steroid derivative. This structural feature is pivotal in defining its pharmacokinetic and pharmacodynamic properties, particularly its activity at the neuromuscular junction and its limited capacity to cross the blood-brain barrier. This technical guide provides a comprehensive overview of the in vivo effects of this compound on the peripheral and central nervous systems, with a focus on quantitative data, experimental methodologies, and the underlying physiological mechanisms.

Peripheral Nervous System Effects

The primary clinical and physiological effects of this compound are manifested in the peripheral nervous system, specifically at the neuromuscular junction and to a lesser extent, at autonomic ganglia.

Neuromuscular Blockade

This compound acts as a competitive antagonist of acetylcholine (ACh) at the nicotinic receptors on the motor endplate.[2] By binding to these receptors, it prevents the depolarizing action of ACh, leading to muscle relaxation.

The potency and duration of action of this compound have been quantified in several studies. The following tables summarize key pharmacodynamic parameters.

Table 1: Comparative Recovery Times of Non-Depolarizing Muscle Relaxants in Humans

| Muscle Relaxant | Mean 25-75% Recovery Time of Twitch Tension (minutes) |

| Fazadinium | 9.90 ± 0.87 |

| Gallamine | 10.07 ± 1.12 |

| Alcuronium | 10.12 ± 0.77 |

| Pancuronium | 12.30 ± 1.02 |

| Tubocurarine | 14.20 ± 1.42 |

Data from a study comparing the recovery rates of commonly used competitive muscle relaxants.[1]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Anesthetized Patients

| Parameter | Mean Value (± SEM) |

| Plasma Concentration for 25% Twitch Height Recovery | 1.90 ± 0.17 µg/ml |

| Plasma Concentration for 50% Twitch Height Recovery | 1.44 ± 0.18 µg/ml |

| Plasma Concentration for 75% Twitch Height Recovery | 1.08 ± 0.12 µg/ml |

| Time to 50% Twitch Height Recovery (0-TH50) | 47 ± 4 minutes |

| Recovery Period (TH25-75) | 25 ± 2 minutes |

Data from a study investigating the relationship between plasma concentration and neuromuscular block recovery after a 0.75 mg/kg intravenous dose.[3]

A common method to quantify the effects of neuromuscular blocking agents in vivo involves monitoring the mechanical response of a muscle to nerve stimulation.

-

Subject Preparation: The study is conducted on anesthetized patients or volunteers.

-

Nerve Stimulation: The ulnar nerve is stimulated at the wrist using a peripheral nerve stimulator.

-

Muscle Response Measurement: The evoked force of adduction of the thumb (adductor pollicis muscle) or middle finger is measured.[1]

-

Drug Administration: A specified dose of the muscle relaxant is administered intravenously. To study the local effect, the drug can be injected into a limb isolated by a pneumatic tourniquet.

-

Data Acquisition: The twitch tension is recorded over time. The time taken for the twitch tension to recover from 25% to 75% of the control value is a key parameter for comparison between different drugs.

Experimental workflow for assessing neuromuscular blockade.

Autonomic Nervous System Effects

This compound exhibits some effects on the autonomic nervous system, primarily vagolytic (atropinic) actions.

In studies on anesthetized cats, neuromuscular paralyzing doses of fazadinium caused blockade at vagal postganglionic sites in the heart. This vagolytic activity can lead to tachycardia and hypertension, which are known side effects in humans.

The autonomic effects of neuromuscular blocking agents can be assessed in anesthetized animal models, such as the cat.

-

Animal Preparation: Cats are anesthetized, and catheters are placed for drug administration and blood pressure monitoring.

-

Vagal Stimulation: The vagus nerve is isolated and stimulated electrically to induce bradycardia.

-

Drug Administration: Increasing doses of this compound are administered intravenously.

-

Measurement of Vagal Blockade: The inhibitory effect of the drug on the vagally-induced bradycardia is quantified.

-

Sympathetic Ganglion Stimulation: The preganglionic nerve to the nictitating membrane is stimulated to assess effects on sympathetic transmission.

-

Data Analysis: Dose-response curves are constructed to correlate neuromuscular paralysis with effects on autonomic mechanisms.

Central Nervous System Effects

A defining characteristic of this compound, and other quaternary ammonium neuromuscular blocking agents, is the general lack of central nervous system (CNS) effects following systemic administration.

The Blood-Brain Barrier and Quaternary Ammonium Compounds

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.

This compound is a quaternary ammonium compound, meaning it possesses a permanently charged nitrogen atom. This charge, along with its relatively large molecular size, makes the molecule highly polar and hydrophilic. These physicochemical properties severely restrict its ability to passively diffuse across the lipid-rich membranes of the BBB.

Limited CNS penetration of this compound.

Potential for Neurotoxicity

While systemic administration of this compound does not typically lead to CNS effects, direct introduction of some neuromuscular blocking drugs into the central nervous system can cause excitement and seizures. This is thought to be due to the paradoxical activation of acetylcholine receptors in the brain. However, this is not a clinically relevant scenario for the routine use of this compound. The metabolite of atracurium, laudanosine, can cross the BBB and has been associated with seizures, but this is not a characteristic of this compound.

Signaling Pathway at the Neuromuscular Junction

The mechanism of action of this compound at the neuromuscular junction involves the competitive antagonism of acetylcholine at postsynaptic nicotinic receptors.

Mechanism of action of this compound at the NMJ.

Conclusion

The in vivo effects of this compound are predominantly confined to the peripheral nervous system. Its action as a competitive antagonist at the neuromuscular junction is well-characterized and forms the basis of its clinical use as a muscle relaxant. The vagolytic effects on the autonomic nervous system can lead to cardiovascular side effects. Due to its physicochemical properties as a quaternary ammonium compound, this compound does not readily cross the blood-brain barrier, and therefore, central nervous system effects are not observed with systemic administration under normal physiological conditions. This profile makes it an effective agent for inducing muscle relaxation without direct central sedative or analgesic effects.

References

Methodological & Application

Application Notes and Protocols for Fazadinium Bromide in In Vitro Muscle Preparations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fazadinium Bromide is a non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[1] By competing with the endogenous neurotransmitter acetylcholine (ACh), this compound inhibits the depolarization of the motor endplate, thereby preventing muscle contraction. These application notes provide a comprehensive protocol for the use of this compound in the classic in vitro rat phrenic nerve-diaphragm preparation, a standard model for studying neuromuscular transmission.

Mechanism of Action

This compound exerts its muscle relaxant effect by competitively binding to the α-subunits of the nAChR on the postsynaptic membrane of the neuromuscular junction. This reversible binding prevents acetylcholine from activating the receptor's ion channel, thus inhibiting the influx of sodium ions that is necessary for endplate potential generation and subsequent muscle fiber action potential and contraction.

Caption: Signaling pathway of neuromuscular transmission and the inhibitory action of this compound.

Quantitative Data

| Parameter | Value | Species/Preparation | Reference |

| Apparent Equilibrium Constant (KB) | 0.404 ± 0.045 µmol/L | Mammalian Neuromuscular Junctions in vitro | [2] |

Experimental Protocols

The following protocol details the use of the isolated rat phrenic nerve-diaphragm preparation to study the effects of this compound.

Materials

-

Animals: Male Wistar rats (200-300 g)

-

Physiological Solution: Krebs-Ringer solution (or Tyrode's solution), gassed with 95% O₂ / 5% CO₂.

-

Krebs-Ringer Solution Composition (g/L):

-

NaCl: 7.0

-

KCl: 0.34

-

CaCl₂: (as per specific protocol, typically 2.5 mM)

-

MgSO₄·7H₂O: (as per specific protocol, typically 1.2 mM)

-

NaHCO₃: 1.26

-

NaH₂PO₄: 0.18

-

Glucose: 1.8

-

-

-

This compound Stock Solution: Prepare a concentrated stock solution in distilled water or physiological solution.

-

Equipment:

-

Organ bath with temperature control (37°C)

-

Gas bubbler (95% O₂ / 5% CO₂)

-

Force-displacement transducer

-

Nerve stimulating electrodes

-

Amplifier and data acquisition system

-

Dissection tools

-

Experimental Workflow

Caption: Experimental workflow for assessing this compound in vitro.

Detailed Methodology

-

Preparation of the Phrenic Nerve-Diaphragm Tissue:

-

Humanely euthanize a rat according to institutional guidelines.

-

Rapidly dissect the phrenic nerve and a section of the diaphragm muscle. A strip of the costal diaphragm with the phrenic nerve attached is commonly used.

-

Throughout the dissection, keep the tissue moist with chilled, oxygenated Krebs-Ringer solution.

-

-

Mounting the Preparation:

-

Secure the base of the diaphragm strip to a hook in the organ bath.

-

Attach the tendinous portion of the diaphragm to a force-displacement transducer using a surgical thread.

-

Position the phrenic nerve in stimulating electrodes.

-

Fill the organ bath with Krebs-Ringer solution, maintain the temperature at 37°C, and continuously bubble with 95% O₂ / 5% CO₂.

-

-

Equilibration and Baseline Recording:

-

Apply an initial tension to the muscle (e.g., 1-2 g) and allow the preparation to equilibrate for 30-60 minutes, with regular washing every 15 minutes.

-

Stimulate the phrenic nerve with supramaximal square-wave pulses of short duration (e.g., 0.1-0.5 ms) at a low frequency (e.g., 0.1-0.2 Hz) to elicit consistent twitch contractions.

-

Record the baseline twitch tension for a stable period (e.g., 10-15 minutes).

-

-

Application of this compound and Data Collection:

-

Prepare serial dilutions of this compound from the stock solution.

-

To construct a cumulative dose-response curve, add increasing concentrations of this compound to the organ bath at set intervals (e.g., every 5-10 minutes or once a plateau in response is reached).

-

Record the resulting depression of the twitch tension at each concentration.

-

Continue until a maximal or near-maximal inhibition of the twitch response is observed.

-

-

Data Analysis:

-

Measure the amplitude of the twitch contractions at baseline and in the presence of each concentration of this compound.

-

Express the twitch height at each concentration as a percentage of the baseline twitch height.

-

Plot the percentage of twitch inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

-

From the dose-response curve, calculate the IC₅₀ (the concentration of this compound that causes 50% inhibition of the twitch response).

-

Conclusion

This compound is a potent neuromuscular blocking agent that can be effectively studied in vitro using the rat phrenic nerve-diaphragm preparation. The protocols outlined here provide a robust framework for researchers to investigate its pharmacological properties, including potency and mechanism of action, in a controlled experimental setting. Careful adherence to the methodology will ensure the generation of reliable and reproducible data for applications in pharmacology, toxicology, and drug development.

References

Application Notes and Protocols: Fazadinium Bromide Dose-Response Curve in Isolated Phrenic Nerve-Diaphragm

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fazadinium Bromide is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate.[1] Understanding its potency and efficacy is crucial for preclinical and clinical applications. The isolated phrenic nerve-diaphragm preparation is a classic and robust in vitro model for studying the effects of neuromuscular blocking agents.[2][3] This document provides detailed protocols for establishing this preparation and determining the dose-response relationship of this compound.

Quantitative Data Summary

| Parameter | Value | Species | Notes |

| Apparent Equilibrium Constant (KB) | 0.404 ± 0.045 µmol/l | Human | This value reflects the affinity of Fazadinium for the nicotinic acetylcholine receptor. A lower KB value indicates a higher affinity.[4] |

Signaling Pathway of this compound at the Neuromuscular Junction

This compound exerts its effect by competitively inhibiting the binding of acetylcholine (ACh) to nicotinic receptors at the neuromuscular junction. This prevents depolarization of the muscle fiber membrane and subsequent muscle contraction.

Experimental Protocols

Preparation of the Isolated Phrenic Nerve-Diaphragm

This protocol is adapted from established methodologies for this preparation.[2]

Materials:

-

Rat (e.g., Sprague-Dawley, 200-250g)

-

Krebs-Ringer solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)

-

Carbogen gas (95% O2, 5% CO2)

-

Dissection tools (scissors, forceps)

-

Organ bath with stimulating electrodes and a force-displacement transducer

-

Thermostatically controlled water circulator

-

Data acquisition system

Procedure:

-

Humanely euthanize the rat according to institutional guidelines.

-

Open the thoracic and abdominal cavities to expose the diaphragm and the phrenic nerve.

-

Carefully dissect the hemidiaphragm with the phrenic nerve attached. A segment of the rib cage can be left attached to the diaphragm for mounting.

-

Immediately place the preparation in a petri dish containing Krebs-Ringer solution continuously gassed with carbogen.

-

Mount the preparation in the organ bath containing Krebs-Ringer solution maintained at 37°C and continuously bubbled with carbogen.

-

Attach the central tendon of the diaphragm to a fixed point and the costal margin to the force-displacement transducer.

-

Place the phrenic nerve on the stimulating electrodes.

-

Allow the preparation to equilibrate for at least 30-60 minutes, with periodic washing, until a stable baseline tension is achieved.

Generation of the Dose-Response Curve

Procedure:

-

Set the stimulation parameters for the phrenic nerve (e.g., supramaximal voltage, 0.2 ms pulse width, 0.1 Hz frequency).

-

Record the baseline twitch tension for a stable period.

-

Add this compound to the organ bath in a cumulative manner, starting with a low concentration.

-

Allow the effect of each concentration to reach a steady state (typically 10-15 minutes) before adding the next concentration.

-

Record the percentage inhibition of the twitch height at each concentration relative to the initial baseline.

-

Continue adding increasing concentrations of this compound until a maximal or near-maximal inhibition is achieved.

-

Plot the percentage inhibition of twitch height against the logarithm of the this compound concentration to generate the dose-response curve.

-

From the curve, determine the IC50 (the concentration of this compound that produces 50% of the maximal inhibition).

Experimental Workflow Diagram

Antagonism of Neuromuscular Blockade

The neuromuscular block induced by this compound can be reversed by acetylcholinesterase inhibitors like neostigmine.

Protocol:

-

Induce a submaximal neuromuscular block with this compound (e.g., to 80-90% inhibition of twitch height).

-

Once the block is stable, add neostigmine to the organ bath.

-

Record the recovery of the twitch height over time.

-

This demonstrates the competitive nature of the antagonism by this compound.

Conclusion

The isolated phrenic nerve-diaphragm preparation is an invaluable tool for characterizing the pharmacological properties of neuromuscular blocking agents like this compound. The protocols outlined in this document provide a framework for conducting dose-response studies to determine key parameters such as potency and to investigate the mechanism of action and potential for reversal. This information is essential for the development and safe use of such compounds in clinical practice.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Rat isolated phrenic nerve-diaphragm preparation for pharmacological study of muscle spindle afferent activity: effect of oxotremorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. OBSERVATIONS ON THE ISOLATED PHRENIC NERVE DIAPHRAGM PREPARATION OF THE RAT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analytical model of some pharmacokinetic and pharmacodynamic properties of fazadinium in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Fazadinium Bromide in in vivo animal models of neuromuscular disease

Disclaimer: Fazadinium Bromide is a neuromuscular blocking agent that was in clinical and research use primarily in the 1970s and 1980s. Its application in modern, genetically defined in vivo animal models of specific neuromuscular diseases is not well-documented in recent scientific literature. The following application notes and protocols are based on the historical pharmacological data of this compound and general principles of neuromuscular function assessment in animal models. Researchers should consider these as a foundational guide and must conduct dose-finding studies and protocol optimizations for their specific animal models and experimental questions.

Introduction and Mechanism of Action

This compound is a non-depolarizing neuromuscular blocking agent. Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. By binding to these receptors on the postsynaptic membrane of the muscle fiber, this compound prevents acetylcholine from binding and subsequently depolarizing the motor endplate. This inhibition of neurotransmission leads to skeletal muscle relaxation and paralysis. Due to its competitive nature, the effects of this compound can be overcome by increasing the concentration of acetylcholine in the synaptic cleft, for instance, through the administration of acetylcholinesterase inhibitors.

Caption: Mechanism of this compound at the neuromuscular junction.

Potential Applications in Neuromuscular Disease Models

While specific examples are scarce, a non-depolarizing neuromuscular blocking agent like this compound could be a valuable pharmacological tool to probe the functionality and safety factor of the neuromuscular junction in various animal models of neuromuscular diseases.

-

Myasthenia Gravis (MG) Models: In experimental autoimmune myasthenia gravis (EAMG) models, where the number of functional nAChRs is reduced, animals may exhibit increased sensitivity to competitive antagonists. This compound could be used in sub-paralytic doses to unmask or exacerbate muscle weakness, providing a quantitative measure of disease severity or therapeutic efficacy of a novel treatment.

-

Congenital Myasthenic Syndromes (CMS): In models of CMS with compromised neuromuscular transmission, this compound could be used to characterize the extent of the functional deficit.

-

Muscular Dystrophies: While the primary defect is not at the neuromuscular junction, secondary changes can occur. This compound could be used to investigate whether the safety factor of neuromuscular transmission is altered in these conditions.

-

Amyotrophic Lateral Sclerosis (ALS) Models: In early stages of ALS models, before significant motor neuron loss, there may be functional deficits at the neuromuscular junction. This compound could be used to challenge the system and reveal these early dysfunctions.

Quantitative Data from In Vivo Animal Studies

The available quantitative data for this compound in common laboratory animals is limited. The following table summarizes key findings from historical literature. Doses in new studies, particularly in rodents, should be determined empirically.

| Species | Dose | Route of Administration | Key Findings | Reference |

| Rabbit | 1 mg/kg | Intravenous (IV) | Followed a three-compartment open kinetic model for disposition. | [1] |

| Cat | Not specified | Intravenous (IV) | Rapid onset of neuromuscular block in the tibialis anterior muscle. Plasma clearance half-life of approximately 1 minute. | [2] |

Experimental Protocols

The following is a generalized protocol for the induction and monitoring of neuromuscular blockade in a rodent model (e.g., rat). This protocol must be adapted and optimized for the specific animal model, anesthetic regimen, and scientific question.

Animal Preparation and Anesthesia

-

Animal Model: Adult Sprague-Dawley or Wistar rats (250-350g) are commonly used for neuromuscular studies.

-

Anesthesia: Induce and maintain a stable plane of surgical anesthesia. Inhalant anesthetics like isoflurane are often preferred as they have minimal effects on neuromuscular transmission. The depth of anesthesia must be carefully monitored throughout the procedure, especially since muscle paralysis will mask reflex responses.

-

Ventilation: The animal must be intubated and mechanically ventilated. Administration of a neuromuscular blocking agent will paralyze the diaphragm and intercostal muscles, leading to respiratory arrest.

-

Vascular Access: Catheterize a suitable blood vessel (e.g., femoral vein or jugular vein) for intravenous administration of this compound.

Neuromuscular Function Monitoring

-

Nerve Stimulation: Isolate a peripheral nerve, such as the sciatic nerve, and place stimulating electrodes around it.

-

Muscle Twitch Measurement: Attach the tendon of the corresponding muscle (e.g., tibialis anterior or gastrocnemius) to a force transducer to record isometric twitch contractions.

-

Stimulation Parameters: Use a nerve stimulator to deliver supramaximal square-wave pulses (e.g., 0.2 ms duration) at a low frequency (e.g., 0.1 Hz) to elicit single muscle twitches.

-

Baseline Recording: Record a stable baseline of twitch tension for at least 15-20 minutes before administering any drugs.

Administration of this compound

-

Dose-Finding Study: It is crucial to perform a dose-finding study to determine the dose of this compound required to achieve the desired level of neuromuscular blockade (e.g., 50% or 95% twitch depression; ED50 or ED95). Based on data from other species, a starting dose in the range of 0.5 - 1.0 mg/kg IV could be explored.

-

Administration: Administer the chosen dose of this compound as an intravenous bolus.

-

Monitoring: Continuously record the muscle twitch tension to determine the onset, peak effect, and duration of the neuromuscular blockade.

Data Analysis

-

Onset of Action: Time from injection to maximum twitch depression.

-

Depth of Blockade: The percentage reduction in twitch height from baseline.

-

Duration of Action: Time from injection until the twitch height recovers to a certain percentage (e.g., 25%, 75%, or 90%) of the baseline.

Caption: General experimental workflow for in vivo neuromuscular block assessment.

References

Application Notes and Protocols: Investigating Cholinergic Modulation in Hippocampal Slices with Fazadinium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hippocampus is a critical brain region for learning and memory, and its function is heavily modulated by the neurotransmitter acetylcholine (ACh). Cholinergic signaling in the hippocampus is mediated by both muscarinic and nicotinic acetylcholine receptors (nAChRs). Nicotinic receptors, in particular, play a crucial role in regulating neuronal excitability, synaptic transmission, and plasticity. Fazadinium Bromide is a neuromuscular blocking agent that acts as a nicotinic acetylcholine receptor antagonist.[1] While its effects are well-characterized at the neuromuscular junction, its application in studying central nervous system (CNS) circuitry, such as the hippocampus, represents a novel area of investigation. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to dissect the role of nAChRs in hippocampal function using electrophysiological recordings in acute brain slices.

Rationale for Use in Hippocampal Electrophysiology

The hippocampus receives significant cholinergic input from the medial septum and diagonal band of Broca. This cholinergic innervation modulates hippocampal network activity, influencing processes like long-term potentiation (LTP), a cellular correlate of learning and memory. The primary nAChR subtypes in the hippocampus are the homomeric α7 and the heteromeric α4β2 receptors.[2] These receptors are found on both principal neurons and interneurons, where they can influence both excitatory and inhibitory synaptic transmission.[3][4]

By acting as an antagonist at these receptors, this compound can be hypothetically used to:

-

Isolate and characterize the contribution of nAChRs to synaptic transmission and plasticity.

-

Investigate the role of cholinergic tone in regulating neuronal excitability.

-

Elucidate the involvement of specific nAChR subtypes in hippocampal network oscillations.

Data Presentation: Comparative Antagonist Properties

Due to the lack of specific binding and functional data for this compound in the hippocampus, the following table provides data for well-characterized nAChR antagonists that are commonly used in hippocampal slice electrophysiology. This serves as a reference for expected potencies and selectivities when designing experiments with a novel nAChR antagonist like this compound.

| Antagonist | Target nAChR Subtype | Reported IC50 / Concentration Range | Application in Hippocampal Slices |

| Methyllycaconitine (MLA) | α7 | IC50 ≈ 1-10 nM | Blocks α7-mediated currents and modulation of synaptic transmission.[4] |

| α-Bungarotoxin (α-BTX) | α7 | 50-100 nM | Irreversible antagonist used to identify α7 nAChR function. |

| Dihydro-β-erythroidine (DHβE) | α4β2* (non-α7) | IC50 ≈ 1-10 µM | Blocks non-α7 mediated nicotinic currents. |

| Mecamylamine | Non-selective | IC50 in the µM range | General nAChR channel blocker. |

| d-Tubocurarine | Non-selective | 10-50 µM | Blocks a range of nAChRs. |

Note: The effectiveness of these antagonists can vary depending on the specific neuronal population and experimental conditions.

Experimental Protocols

Acute Hippocampal Slice Preparation

This protocol describes the preparation of acute hippocampal slices from rodents, a standard procedure for in vitro electrophysiological recordings.

Materials:

-

Rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat)

-

Anesthesia (e.g., isoflurane)

-

Dissection tools (scissors, forceps)

-

Vibrating microtome (vibratome)

-

Ice-cold cutting solution (see composition below)

-

Artificial cerebrospinal fluid (aCSF) (see composition below)

-

Recovery chamber

-

Carbogen gas (95% O2 / 5% CO2)

Solutions:

-

Cutting Solution (in mM): 87 NaCl, 2.5 KCl, 7 MgCl2, 0.5 CaCl2, 26.2 NaHCO3, 1.25 NaH2PO4, 25 glucose, and 50 sucrose.

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 119 NaCl, 2.5 KCl, 1.3 MgSO4, 2.5 CaCl2, 26.2 NaHCO3, 1 NaH2PO4, and 11 glucose.

Procedure:

-

Anesthetize the animal deeply and confirm the absence of reflexes.

-

Decapitate the animal and rapidly dissect the brain, placing it in ice-cold, carbogen-gassed cutting solution.

-

Isolate the hippocampus and mount it on the vibratome stage.

-

Cut transverse hippocampal slices (typically 300-400 µm thick) in the ice-cold cutting solution.

-

Transfer the slices to a recovery chamber containing carbogen-gassed aCSF at 32-34°C for at least 30 minutes.

-

After recovery, maintain the slices at room temperature in carbogen-gassed aCSF until recording.

Electrophysiological Recording

This protocol outlines the procedures for whole-cell patch-clamp and field potential recordings in hippocampal slices to assess the effects of this compound.

Materials:

-

Recording setup (microscope, micromanipulators, amplifier, digitizer)

-

Recording chamber

-

Perfusion system

-

Glass capillaries for patch pipettes

-

Internal solution for patch pipettes (see composition below)

-

Stimulating electrode

-

This compound stock solution

Solutions:

-

Internal Solution (for whole-cell patch-clamp, in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine (pH adjusted to 7.3 with KOH).

Procedure:

a) Field Potential Recordings (e.g., to measure fEPSPs in the CA1 region):

-

Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogen-gassed aCSF at a flow rate of 2-3 ml/min.

-

Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA3) and a recording electrode in the stratum radiatum of CA1.

-

Evoke field excitatory postsynaptic potentials (fEPSPs) by delivering brief current pulses through the stimulating electrode.

-

Establish a stable baseline recording for at least 20 minutes.

-

Bath-apply this compound at the desired concentration (a concentration range of 1-100 µM is a suggested starting point for a novel compound).

-

Record the changes in fEPSP slope and amplitude to assess the effect on basal synaptic transmission.

-

To study the effect on long-term potentiation (LTP), apply a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second) in the presence and absence of this compound and monitor the fEPSP slope for at least 60 minutes post-HFS.

b) Whole-Cell Patch-Clamp Recordings (e.g., from CA1 pyramidal neurons or interneurons):

-

Identify a target neuron under the microscope.

-

Approach the neuron with a patch pipette filled with internal solution and establish a gigaohm seal.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Record baseline synaptic activity (spontaneous or evoked excitatory/inhibitory postsynaptic currents, sEPSCs/sIPSCs or eEPSCs/eIPSCs).

-

Bath-apply this compound and record the changes in the frequency, amplitude, and kinetics of synaptic currents.

-

To investigate the effect on neuronal excitability, perform current-clamp recordings and measure changes in resting membrane potential, input resistance, and firing properties in response to current injections.

Visualization of Signaling Pathways and Workflows

Caption: Experimental workflow for investigating this compound in hippocampal slices.

Caption: Presynaptic modulation of neurotransmitter release by nAChRs and this compound.

Conclusion

The use of this compound in hippocampal slice electrophysiology presents an opportunity to explore the role of nicotinic acetylcholine receptors in synaptic function and plasticity. While direct data on its effects in the CNS are currently lacking, the protocols and comparative data provided here offer a solid framework for initiating such investigations. By carefully characterizing its effects and comparing them to known nAChR antagonists, researchers can potentially uncover novel insights into the cholinergic modulation of the hippocampus.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Regulation of hippocampal inhibitory circuits by nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The nicotinic acetylcholine receptor subtypes and their function in the hippocampus and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Choline and Selective Antagonists Identify Two Subtypes of Nicotinic Acetylcholine Receptors that Modulate GABA Release from CA1 Interneurons in Rat Hippocampal Slices | Journal of Neuroscience [jneurosci.org]

Application Notes and Protocols: Pharmacological Isolation of NMDA Receptor Currents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Correcting the Approach to NMDA Receptor Isolation

Initial investigations into the pharmacological toolkit for isolating N-methyl-D-aspartate (NMDA) receptor currents have highlighted a critical point of clarification. While a wide array of compounds are utilized in neuroscience to modulate receptor activity, it is imperative to select agents with proven selectivity for the target of interest.

A review of the scientific literature indicates that Fazadinium Bromide is not a suitable agent for the pharmacological isolation of NMDA receptor currents . This compound is a neuromuscular blocking agent that functions as a nicotinic acetylcholine receptor antagonist.[1][2] Its mechanism of action is centered on the neuromuscular junction, where it prevents acetylcholine from binding to its receptors on the muscle end-plate, leading to muscle relaxation.[1][3] This activity is distinct from the glutamatergic system where NMDA receptors play a crucial role.

Therefore, this document will focus on the established and validated pharmacological methods for the isolation of NMDA receptor currents, providing detailed protocols and data for the correct antagonists used in this application.

Principles of Pharmacological Isolation of NMDA Receptor Currents

The isolation of NMDA receptor-mediated currents is a fundamental technique in neuroscience research, enabling the study of their unique properties and their role in synaptic plasticity, excitotoxicity, and various neurological disorders.[4] The strategy for isolation typically involves the blockade of other major ionotropic glutamate receptors, namely AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors. Additionally, specific NMDA receptor subunit compositions can be targeted using subtype-selective antagonists.

The NMDA receptor itself is a heterotetrameric ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. A key characteristic is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potentials. This block is relieved upon depolarization, allowing for the influx of cations, most notably Ca²⁺, which is a critical trigger for intracellular signaling cascades.

To pharmacologically isolate NMDA receptor currents, researchers typically employ a combination of antagonists to block other channels and specific buffer conditions to enhance NMDA receptor activity.

Key Pharmacological Agents for NMDA Receptor Current Isolation

A summary of commonly used antagonists for the isolation of NMDA receptor currents is presented in the table below.

| Antagonist | Target Receptor | Typical Working Concentration | Effect | Reference |

| CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) | AMPA/Kainate Receptors | 10-20 µM | Blocks non-NMDA ionotropic glutamate receptors, thus isolating the NMDA receptor component of the excitatory postsynaptic current (EPSC). | |

| DNQX (6,7-dinitroquinoxaline-2,3-dione) | AMPA/Kainate Receptors | 10-20 µM | Similar to CNQX, blocks non-NMDA ionotropic glutamate receptors. | |

| NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-dione) | AMPA/Kainate Receptors | 5-10 µM | A more potent and selective AMPA/Kainate receptor antagonist compared to CNQX/DNQX. | |

| APV or AP5 (DL-2-amino-5-phosphonovaleric acid) | NMDA Receptors (competitive antagonist at the glutamate binding site) | 25-50 µM | Used to confirm that the isolated current is indeed mediated by NMDA receptors by demonstrating its blockade. | |

| Ifenprodil | NMDA Receptors (non-competitive, GluN2B subunit-selective antagonist) | 3-10 µM | Used to investigate the contribution of GluN2B-containing NMDA receptors to the total NMDA current. | |

| Ro 25-6981 | NMDA Receptors (non-competitive, GluN2B subunit-selective antagonist) | 0.5-1 µM | A more potent and selective GluN2B antagonist than ifenprodil. | |

| NVP-AAM077 | NMDA Receptors (competitive, GluN2A subunit-selective antagonist) | 0.1-0.4 µM | Used to investigate the contribution of GluN2A-containing NMDA receptors. Note: Selectivity for rodent GluN2A over GluN2B is modest. | |

| Bicuculline | GABA-A Receptors | 10-20 µM | Blocks inhibitory GABAergic currents to isolate excitatory currents. | |

| Picrotoxin | GABA-A Receptors | 50-100 µM | Another common GABA-A receptor antagonist. |

Experimental Protocol: Isolation of NMDA Receptor-Mediated Synaptic Currents in Hippocampal Slices

This protocol provides a methodology for isolating NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) from CA1 pyramidal neurons in acute hippocampal slices using whole-cell patch-clamp electrophysiology.

1. Preparation of Artificial Cerebrospinal Fluid (aCSF)

-

Standard aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 10 Glucose.

-

Mg²⁺-free aCSF (for enhancing NMDA currents): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 10 Glucose.

-

All solutions should be freshly prepared with high-purity water, bubbled with 95% O₂ / 5% CO₂ for at least 30 minutes before use, and maintained at a pH of 7.4.

2. Slice Preparation

-

Anesthetize a rodent (e.g., a P14-P21 rat or mouse) according to approved institutional animal care and use committee (IACUC) protocols.

-

Perfuse the animal transcardially with ice-cold, oxygenated slicing solution (a modified aCSF with higher sucrose or other protective agents).

-

Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome in ice-cold, oxygenated slicing solution.

-

Transfer slices to a holding chamber containing standard aCSF bubbled with 95% O₂ / 5% CO₂. Allow slices to recover at 32-34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.

3. Electrophysiological Recording

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min. The temperature of the recording chamber should be maintained at 30-32°C.

-

Prepare patch pipettes (3-5 MΩ resistance) and fill with an internal solution containing (in mM): 135 Cs-gluconate, 10 HEPES, 10 Na₂-phosphocreatine, 4 Mg-ATP, 0.4 Na-GTP, and 0.2 EGTA. Adjust pH to 7.2-7.3 with CsOH. (Cesium is used to block potassium channels).

-

Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

-

Hold the neuron at a membrane potential of -70 mV to observe AMPA receptor-mediated currents and then at +40 mV to relieve the Mg²⁺ block and observe NMDA receptor-mediated currents.

4. Pharmacological Isolation

-

Begin by perfusing the slice with standard aCSF containing a GABA-A receptor antagonist (e.g., 20 µM Bicuculline or 100 µM Picrotoxin) to block inhibitory currents.

-

Record baseline EPSCs by stimulating Schaffer collateral afferents with a bipolar stimulating electrode.

-

To isolate the NMDA receptor current, switch the perfusion to a Mg²⁺-free aCSF (or a low Mg²⁺ aCSF, e.g., 0.1 mM) containing an AMPA/Kainate receptor antagonist (e.g., 10 µM CNQX or 10 µM NBQX).

-

After the AMPA/Kainate receptor-mediated component is fully blocked (typically 5-10 minutes), the remaining current, when the cell is held at a depolarized potential (e.g., +40 mV), is the NMDA receptor-mediated EPSC.

-

To confirm the identity of the isolated current, apply a specific NMDA receptor antagonist (e.g., 50 µM APV). This should completely block the remaining EPSC.

Visualizations

Signaling Pathway of NMDA Receptor Activation

Caption: NMDA Receptor Activation Pathway.

Experimental Workflow for NMDA Current Isolation

Caption: Pharmacological Isolation Workflow.

References

Application Notes and Protocols for Reversing Fazadinium Bromide Block with Neostigmine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fazadinium bromide is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate.[1] Its use in research and clinical settings necessitates a reliable method for the reversal of its paralytic effects. Neostigmine, a cholinesterase inhibitor, is a standard agent used for this purpose.[2][3] By inhibiting the breakdown of acetylcholine (ACh) at the neuromuscular junction, neostigmine increases the concentration of ACh in the synaptic cleft, which then competes with this compound for binding to nAChRs, thereby restoring neuromuscular transmission.[3][4]

These application notes provide detailed experimental protocols for reversing a this compound-induced neuromuscular block with neostigmine in both in vivo and in vitro research settings. The protocols are designed to be a valuable resource for researchers and scientists in the field of drug development and neuromuscular physiology.

Signaling Pathway of Neuromuscular Blockade and Reversal

Caption: Signaling pathway of neuromuscular transmission, blockade by this compound, and reversal by Neostigmine.

Quantitative Data Summary

Due to the limited availability of recent preclinical studies specifically detailing the dose-response relationship for the reversal of this compound with neostigmine, the following tables provide illustrative data based on the principles of neuromuscular blockade and reversal. This data is intended to serve as a guideline for experimental design. Researchers should determine the precise effective concentrations and doses empirically for their specific experimental setup.

Table 1: Illustrative In Vitro Dose-Response of this compound and Neostigmine Reversal

| Parameter | This compound | Neostigmine (for reversal of 50% block) |

| Concentration Range | 1 µM - 100 µM | 0.1 µM - 10 µM |

| IC50 (Twitch Height) | ~10 µM (Hypothetical) | - |

| Effective Concentration (EC50 for reversal) | - | ~1 µM (Hypothetical) |

| Endpoint | Inhibition of nerve-evoked muscle twitch | Restoration of nerve-evoked muscle twitch |

Table 2: Illustrative In Vivo Dose-Response of this compound and Neostigmine Reversal in a Rat Model

| Parameter | This compound | Neostigmine (for reversal of established block) |

| Dosage Range (IV) | 0.1 mg/kg - 1.0 mg/kg | 0.02 mg/kg - 0.07 mg/kg |

| ED95 (Twitch Depression) | ~0.5 mg/kg (Hypothetical) | - |

| Effective Reversal Dose | - | 0.04 - 0.05 mg/kg |

| Endpoint | 95% depression of twitch height | Recovery of Train-of-Four (TOF) ratio to >0.9 |

Experimental Protocols

In Vitro Protocol: Phrenic Nerve-Hemidiaphragm Preparation (Rat)

This protocol describes an ex vivo method to assess the neuromuscular blocking effects of this compound and its reversal by neostigmine using an isolated rat phrenic nerve-hemidiaphragm preparation.

Materials and Reagents:

-

Male Sprague-Dawley rats (200-300g)

-

Krebs-Ringer solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

-

This compound stock solution (e.g., 10 mM in distilled water)

-

Neostigmine methylsulfate stock solution (e.g., 1 mM in distilled water)

-

Carbogen gas (95% O2, 5% CO2)

-

Organ bath with stimulating and recording electrodes

-

Force-displacement transducer

-

Physiological data acquisition system

-

Dissection tools

Experimental Workflow Diagram:

Caption: Experimental workflow for the in vitro assessment of this compound block reversal.

Procedure:

-

Preparation of the Phrenic Nerve-Hemidiaphragm:

-

Humanely euthanize a rat according to institutional guidelines.

-

Rapidly dissect the phrenic nerve and hemidiaphragm, keeping the tissue moist with Krebs-Ringer solution.

-

-

Tissue Mounting and Equilibration:

-

Mount the hemidiaphragm in an organ bath containing Krebs-Ringer solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Attach the phrenic nerve to a stimulating electrode and the diaphragm tendon to a force-displacement transducer.

-

Allow the preparation to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes.

-

-

Baseline Recording:

-

Stimulate the phrenic nerve with supramaximal square-wave pulses of 0.2 ms duration at a frequency of 0.1 Hz.

-

Record the isometric twitch tension until a stable baseline is achieved.

-

-

Induction of Neuromuscular Block:

-

Add this compound to the organ bath in a cumulative manner to establish a dose-response curve, or add a single concentration to achieve a stable submaximal block (e.g., 50-90% reduction in twitch height).

-

-

Reversal with Neostigmine:

-

Once a stable neuromuscular block is achieved, add Neostigmine to the organ bath in a cumulative manner.

-

Record the recovery of the twitch tension.

-

-

Data Analysis:

-

Measure the amplitude of the twitch contractions before and after the addition of this compound and Neostigmine.

-

Calculate the percentage of block and the percentage of reversal.

-

Construct dose-response curves to determine the IC50 of this compound and the EC50 of Neostigmine for reversal.

-

In Vivo Protocol: Anesthetized Rat Model

This protocol describes an in vivo method to evaluate the reversal of this compound-induced neuromuscular blockade by neostigmine in an anesthetized rat model.

Materials and Reagents:

-

Male Sprague-Dawley rats (250-350g)

-

Anesthetic agent (e.g., urethane or a combination of ketamine/xylazine)

-

This compound solution for injection (e.g., 1 mg/mL in sterile saline)

-

Neostigmine methylsulfate solution for injection (e.g., 0.5 mg/mL in sterile saline)

-

Atropine sulfate (to counteract muscarinic side effects of neostigmine)

-

Catheters for intravenous administration

-

Tracheal tube for mechanical ventilation

-

Nerve stimulator and recording electrodes

-

Force transducer or electromyography (EMG) recording system

-

Data acquisition system

Experimental Workflow Diagram:

Caption: Experimental workflow for the in vivo assessment of this compound block reversal.

Procedure:

-

Animal Preparation:

-

Anesthetize the rat according to an approved institutional protocol.

-

Perform a tracheotomy and mechanically ventilate the animal.

-

Insert an intravenous catheter (e.g., in the femoral vein) for drug administration.

-

-

Neuromuscular Monitoring:

-

Isolate a peripheral nerve-muscle preparation (e.g., sciatic nerve-tibialis anterior muscle).

-

Place stimulating electrodes on the nerve and recording electrodes on the muscle (for EMG) or attach the muscle tendon to a force transducer.

-

Apply supramaximal stimuli in a Train-of-Four (TOF) pattern (four pulses at 2 Hz every 15 seconds).

-

Record the baseline twitch responses (T1-T4).

-

-

Induction of Neuromuscular Block:

-

Administer this compound intravenously to achieve a profound neuromuscular block (e.g., >90% depression of the first twitch, T1).

-

-

Reversal Administration:

-

Allow for a degree of spontaneous recovery to a predetermined endpoint (e.g., reappearance of the second twitch, T2, in the TOF).

-

Administer a pre-determined dose of Neostigmine intravenously. It is recommended to co-administer an anticholinergic agent like atropine to mitigate the muscarinic side effects of neostigmine.

-

-

Monitoring of Recovery:

-

Continuously monitor the TOF responses.

-

Record the time taken for the TOF ratio (T4/T1) to recover to specific endpoints (e.g., 0.7, 0.9).

-

-

Data Analysis:

-

Calculate the time to recovery of the TOF ratio to ≥ 0.9 for different doses of neostigmine.

-

Compare the recovery times between different treatment groups.

-

Conclusion

The protocols outlined in these application notes provide a framework for the systematic investigation of the reversal of this compound-induced neuromuscular blockade by neostigmine. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, contributing to a better understanding of the pharmacodynamics of these agents and facilitating the development of novel therapeutics in the field of neuromuscular pharmacology. Given the age of this compound, researchers are encouraged to perform pilot studies to establish precise dose-response relationships in their specific experimental models.

References

- 1. Neuromuscular blockade of this compound (AH 8165) in renal failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Neuromuscular blocking potency of fazadinium in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. openanesthesia.org [openanesthesia.org]

Application Notes and Protocols for Studying the Effects of Fazadinium Bromide on Miniature Endplate Potentials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fazadinium bromide is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction.[1][2] This competitive antagonism prevents acetylcholine (ACh) from binding to its receptor, thereby inhibiting the generation of an endplate potential (EPP) and subsequent muscle contraction. The study of miniature endplate potentials (MEPPs), which are small, spontaneous depolarizations of the postsynaptic membrane caused by the release of a single quantum (vesicle) of ACh, provides a powerful tool to investigate the postsynaptic effects of neuromuscular blocking agents like this compound.

These application notes provide detailed protocols for studying the effects of this compound on MEPPs in an in vitro setting. The protocols are designed for researchers in neuropharmacology, physiology, and drug development who are interested in characterizing the potency and mechanism of action of neuromuscular blocking drugs.

Principle of the Assay

The amplitude of MEPPs is directly proportional to the number of postsynaptic receptors activated by a quantum of ACh. As a competitive antagonist, this compound is expected to reduce the number of available nAChRs for ACh to bind. This will result in a dose-dependent decrease in the amplitude of MEPPs. By measuring changes in MEPP amplitude, frequency, and decay kinetics at various concentrations of this compound, researchers can quantify its inhibitory effect on neuromuscular transmission at the quantal level. While this compound's primary action is postsynaptic, examining MEPP frequency can also reveal any potential presynaptic effects on spontaneous neurotransmitter release.

Data Presentation

Illustrative Quantitative Data of a Competitive nAChR Antagonist on MEPP Parameters

| Concentration of Competitive Antagonist (µM) | Mean MEPP Amplitude (mV) | % Inhibition of MEPP Amplitude | Mean MEPP Frequency (Hz) | % Change in MEPP Frequency |

| 0 (Control) | 0.8 ± 0.1 | 0% | 1.5 ± 0.2 | 0% |

| 0.1 | 0.6 ± 0.09 | 25% | 1.4 ± 0.2 | -7% |

| 1 | 0.4 ± 0.07 | 50% | 1.5 ± 0.3 | 0% |

| 10 | 0.2 ± 0.05 | 75% | 1.6 ± 0.2 | +7% |

| 100 | 0.1 ± 0.03 | 87.5% | 1.5 ± 0.2 | 0% |

Data are presented as mean ± standard error of the mean (SEM). The percentage of inhibition is calculated relative to the control condition. Changes in MEPP frequency are often minimal for purely postsynaptic competitive antagonists.

Experimental Protocols

Protocol 1: Preparation of an In Vitro Neuromuscular Junction (NMJ) Preparation (e.g., Mouse Phrenic Nerve-Hemidiaphragm)

This protocol describes the dissection of the phrenic nerve-hemidiaphragm preparation from a mouse, a commonly used model for studying the neuromuscular junction in vitro.

Materials:

-

Adult mouse (e.g., C57BL/6, 25-30 g)

-

Dissection microscope

-

Fine dissection scissors, forceps, and spring scissors

-

Sylgard-lined dissection dish

-

Krebs-Ringer solution (in mM: 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 1 NaH2PO4, 15 NaHCO3, 11 Glucose), continuously bubbled with 95% O2 / 5% CO2 (carbogen)

-

Carbogen gas tank and tubing

-

Suture thread

Procedure:

-

Euthanize the mouse using a humane and approved method.

-

Quickly dissect the diaphragm and a section of the phrenic nerve.

-

Immediately place the tissue in the ice-cold, carbogenated Krebs-Ringer solution in the dissection dish.

-

Under the dissection microscope, carefully remove the connective tissue and trim the hemidiaphragm to a small, manageable size, ensuring the phrenic nerve remains intact and attached to the muscle.

-

Gently pin the hemidiaphragm, muscle-side up, to the Sylgard base of the experimental chamber.

-

Secure the phrenic nerve with a small piece of suture thread for later placement into a suction electrode for stimulation (for evoked potential studies, not essential for MEPP recording but good practice for a complete setup).

-

Continuously superfuse the preparation with carbogenated Krebs-Ringer solution at a constant flow rate (e.g., 2-3 ml/min) and maintain the temperature at room temperature (22-25°C) or physiological temperature (32-35°C) using a temperature controller.

-

Allow the preparation to equilibrate for at least 30-60 minutes before starting any recordings.

Protocol 2: Intracellular Recording of Miniature Endplate Potentials (MEPPs)

This protocol details the procedure for intracellular recording of MEPPs from the muscle fibers of the prepared NMJ.